5-bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethoxybenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a brominated benzene ring, an ethoxy group at position 2, and a pyrimidinylamino substituent at position 2. The pyrimidine ring is further substituted with a dimethylamino group at position 4 and a methyl group at position 3. Its molecular weight and physicochemical properties are influenced by the bromine atom (increasing molecular weight and lipophilicity) and the ethoxy group (enhancing solubility compared to smaller alkoxy groups) .
Properties
IUPAC Name |
5-bromo-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN5O3S/c1-5-30-18-11-6-15(22)13-19(18)31(28,29)26-17-9-7-16(8-10-17)24-21-23-14(2)12-20(25-21)27(3)4/h6-13,26H,5H2,1-4H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEPRFFLSMPQOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethoxybenzene-1-sulfonamide typically involves multiple steps, including the bromination of aniline derivatives, coupling reactions, and sulfonamide formation. Common reagents used in these reactions include bromine, dimethylamine, and various catalysts to facilitate the coupling and sulfonation processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or halogen groups .
Scientific Research Applications
5-bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell growth or signaling pathways.
Industry: Utilized in the development of new materials, catalysts, and chemical processes
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling cascades. This can lead to changes in cellular processes such as proliferation, apoptosis, or metabolism .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Structural and Functional Differences
Core Heterocycle :
- The target compound uses a pyrimidine ring, whereas the pyridine derivative () offers a different electronic profile due to nitrogen positioning. Pyrimidines often exhibit stronger hydrogen-bonding capacity, which may enhance target binding .
Amino Substituents: The dimethylamino group in the target compound vs. diethylamino () alters steric and electronic effects. Diethylamino increases hydrophobicity but may reduce solubility .
Halogen and Alkoxy Groups :
Intermolecular Interactions and Crystal Packing
- The target compound’s pyrimidine and sulfonamide groups likely participate in hydrogen bonding (N–H···O) and π–π stacking, as seen in ’s crystal structure. For example, ’s dimerization via N1–H1···O2 hydrogen bonds stabilizes its solid-state conformation .
Biological Activity
5-Bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique combination of functional groups, including a bromine atom, a dimethylamino group, a pyrimidine ring, and a sulfonamide group, which contribute to its reactivity and biological interactions.
The molecular formula of the compound is , and it has a molecular weight of approximately 468.4 g/mol. The structural complexity allows for various interactions with biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group is known for its role in inhibiting certain enzymes, while the dimethylamino and pyrimidine moieties enhance binding affinity and specificity. Such interactions can modulate cellular processes such as proliferation, apoptosis, and metabolic pathways.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
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Antiproliferative Activity :
- Research indicates that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro studies have shown that it can inhibit cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective concentrations for therapeutic use .
- Enzyme Inhibition :
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Antioxidant Properties :
- Preliminary investigations suggest that this compound demonstrates antioxidant activity, potentially reducing oxidative stress in cells.
Case Study 1: Anticancer Activity
In a controlled study involving the administration of this compound to mice bearing tumor xenografts, significant tumor growth inhibition was observed compared to control groups. The study measured tumor volume reduction by approximately 50% after 21 days of treatment, indicating strong anticancer potential.
Case Study 2: Cardiovascular Effects
Another study explored the cardiovascular effects of sulfonamide derivatives similar to this compound. It was found that these compounds could modulate perfusion pressure and coronary resistance through calcium channel inhibition, suggesting potential applications in treating cardiovascular diseases .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethoxybenzene-1-sulfonamide, and how can intermediates be characterized?
- Methodology :
- Step 1 : Use Suzuki-Miyaura coupling for pyrimidine-aryl bond formation, as demonstrated in structurally analogous sulfonamide-pyrimidine hybrids .
- Step 2 : Characterize intermediates via /-NMR and high-resolution mass spectrometry (HRMS). For brominated intermediates, confirm regioselectivity using 2D NMR (e.g., NOESY) .
- Step 3 : Optimize sulfonamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF under inert atmosphere .
Q. How can the crystal structure and conformational stability of this compound be determined?
- Methodology :
- Perform single-crystal X-ray diffraction (SC-XRD) to resolve the sulfonamide-pyrimidine dihedral angles and hydrogen-bonding networks. Compare with polymorphic pyrimidine derivatives (e.g., C—H⋯π interactions in ) .
- Use DFT calculations (B3LYP/6-31G*) to model intramolecular interactions, such as N—H⋯N bonds stabilizing the pyrimidine ring .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for optimizing synthetic yield and purity?
- Methodology :
- Employ quantum chemical reaction path searches (e.g., AFIR or GRRM) to identify transition states and byproducts. Validate with experimental HPLC-MS data .
- Use machine learning (e.g., Bayesian optimization) to narrow solvent/base combinations, reducing trial-and-error experimentation .
Q. How do structural modifications (e.g., bromo vs. chloro substituents) impact bioactivity, and how can contradictory data be resolved?
- Methodology :
- Compare IC values in kinase inhibition assays (e.g., EGFR or VEGFR2) for bromo/chloro analogs. Use molecular docking (AutoDock Vina) to assess halogen bonding with catalytic lysine residues .
- Resolve discrepancies (e.g., variable solubility) via controlled pH/viscosity studies using dynamic light scattering (DLS) .
Q. What experimental design principles minimize variability in biological assay results for this compound?
- Methodology :
- Apply factorial design (e.g., Box-Behnken) to test variables: cell passage number, DMSO concentration, and incubation time. Use ANOVA to identify significant factors .
- Validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) .
Data Analysis and Contradiction Resolution
Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be systematically addressed?
- Methodology :
- Use shake-flask method with HPLC-UV quantification to measure intrinsic solubility. Compare with predicted LogP (ALOGPS) and refine using Abraham solvation parameters .
- For DMSO stock solutions, assess aggregation via transmission electron microscopy (TEM) and correct bioactivity data using critical micelle concentration (CMC) .
Q. What techniques validate the compound’s stability under physiological conditions?
- Methodology :
- Conduct forced degradation studies (acid/base/oxidative stress) monitored by UPLC-PDA. Identify degradants via Q-TOF-MS/MS .
- Simulate in vivo conditions using liver microsomal assays (CYP450 isoforms) and correlate half-life with molecular dynamics (MD) simulations of metabolic hotspots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
